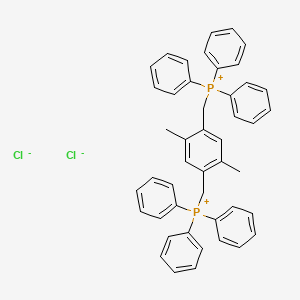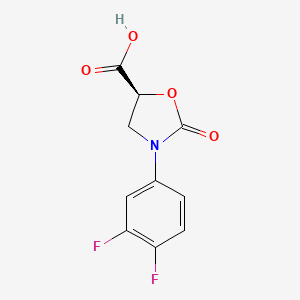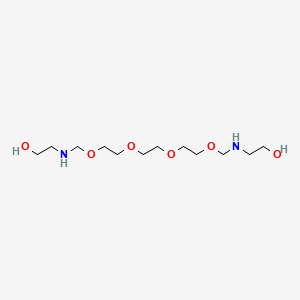
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol is a chemical compound characterized by its unique structure, which includes multiple oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Purification Steps: Using techniques like distillation or crystallization to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: To handle the volume of reactants.
Automated Systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol can undergo various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents.
Reduction: Involving reducing agents to alter the oxidation state.
Substitution: Where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: To facilitate reactions, including acids, bases, or metal catalysts.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while substitution reactions could produce a variety of substituted compounds.
Scientific Research Applications
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can alter biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol: Similar in having multiple oxygen atoms but lacks nitrogen atoms.
Ethylenediamine: Contains nitrogen atoms but lacks the multiple oxygen atoms present in 5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol.
Crown Ethers: Similar in having multiple oxygen atoms but differ in their ring structure.
Uniqueness
This compound is unique due to its combination of oxygen and nitrogen atoms, which imparts specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88955-93-5 |
|---|---|
Molecular Formula |
C12H28N2O6 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
2-[2-[2-[2-[(2-hydroxyethylamino)methoxy]ethoxy]ethoxy]ethoxymethylamino]ethanol |
InChI |
InChI=1S/C12H28N2O6/c15-3-1-13-11-19-9-7-17-5-6-18-8-10-20-12-14-2-4-16/h13-16H,1-12H2 |
InChI Key |
GSVHYVOFTLYOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCOCCOCCOCCOCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
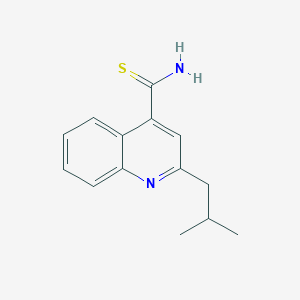
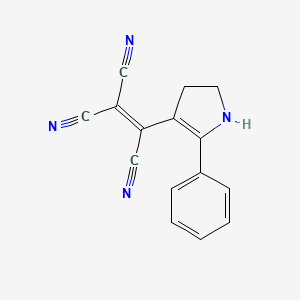


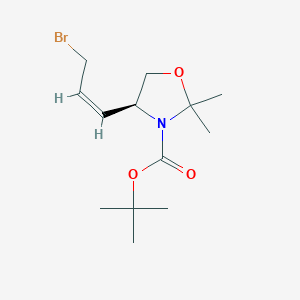
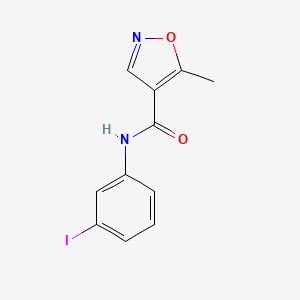
![N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12883951.png)
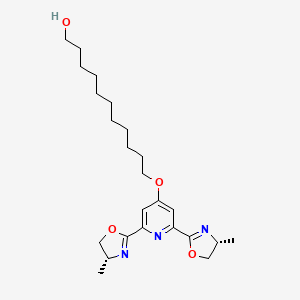
![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)
